molecular formula C7H4BrClN2 B152586 4-Bromo-6-chloro-1H-indazole CAS No. 885519-03-9

4-Bromo-6-chloro-1H-indazole

Cat. No.: B152586
CAS No.: 885519-03-9
M. Wt: 231.48 g/mol
InChI Key: KCDKINCUTSIQAF-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. It is characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions of the indazole ring, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-chloro-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor. The interaction between this compound and COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound has been found to interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In cancer cells, for instance, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway . This inhibition leads to reduced cell survival and increased apoptosis. Furthermore, this compound can affect gene expression and cellular metabolism, altering the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as seen with COX-2. The compound binds to the enzyme’s active site, blocking substrate access and preventing catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in the transcriptional activity of target genes. These interactions can result in either the upregulation or downregulation of specific genes, depending on the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under inert conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are influenced by the dosage administered. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are closely linked to the dosage and duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. The precise localization of this compound can determine its efficacy and specificity in modulating cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-6-chloro-1H-indazole can be synthesized through several methods. One common approach involves the bromination and chlorination of 1H-indazole. For instance, 4-chloro-2-fluoroaniline can be chlorinated using N-chlorosuccinimide, followed by bromination with N-bromosuccinimide to yield 2-bromo-4-chloro-6-fluoroaniline. This intermediate is then diazotized using sodium nitrite and reacted with formaldoxime to produce 2-bromo-4-chloro-6-fluorobenzaldehyde. Finally, the compound is cyclized with hydrazine hydrate to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted indazoles and other heterocyclic compounds with potential biological activities .

Comparison with Similar Compounds

  • 4-Chloro-1H-indazole-6-carboxylic acid
  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Chloro-1H-indazol-5-ol

Comparison: 4-Bromo-6-chloro-1H-indazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

4-bromo-6-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDKINCUTSIQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646165
Record name 4-Bromo-6-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-03-9
Record name 4-Bromo-6-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is significant about the synthesis method described in the paper for 4-Bromo-6-chloro-1H-indazole?

A1: The paper outlines a novel, multi-step synthesis method for this compound starting from readily available 2-fluoroaniline. [] The researchers achieved an overall yield of approximately 29.2%, which, while moderate, represents a viable pathway for obtaining this specific indazole derivative. []

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